molecular formula C20H18O6 B019082 Licoisoflavanone CAS No. 66067-26-3

Licoisoflavanone

Cat. No. B019082
CAS RN: 66067-26-3
M. Wt: 354.4 g/mol
InChI Key: JNDPLDZUOFZXIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of licoisoflavanone involves key enzymes such as cytochrome P450 monooxygenases, which catalyze critical steps in the biosynthesis of the isoflavonoid skeleton. Studies have identified enzymes like 2-hydroxyisoflavanone synthase and licodione synthase, which catalyze the hydroxylation and aryl migration in flavanones to form isoflavones, crucial steps in the synthesis pathway of licoisoflavanone (Akashi, Aoki, & Ayabe, 1999); (Otani, Takahashi, Furuya, & Ayabe, 1994).

Molecular Structure Analysis

The molecular structure of licoisoflavanone is characterized by the presence of a flavanone backbone, which undergoes specific modifications such as hydroxylation and aryl migration to form the unique isoflavonoid structure. The structure of these compounds has been elucidated through mass spectrometry and other analytical techniques, providing insights into the complex biosynthetic pathways involved in their formation.

Chemical Reactions and Properties

Licoisoflavanone and related compounds participate in a variety of chemical reactions, primarily through the action of cytochrome P450 enzymes, which introduce functional groups and catalyze the rearrangement of molecular structures. These reactions are crucial for the formation of the bioactive isoflavonoid compounds found in licorice and other leguminous plants. The chemical properties of licoisoflavanone derivatives are influenced by their specific functional groups, which can affect their biological activity and interaction with other molecules.

Physical Properties Analysis

The physical properties of licoisoflavanone, such as solubility, melting point, and crystalline structure, are determined by its molecular structure and the presence of specific functional groups. These properties can influence the compound's stability, reactivity, and biological availability, impacting its potential applications in various fields.

Chemical Properties Analysis

Licoisoflavanone exhibits a range of chemical properties due to its unique structure, including antioxidant and anti-inflammatory activities. These properties are attributed to the specific arrangement of hydroxyl groups and other functional groups within the molecule, which can interact with biological systems to modulate various pathways and processes (Frattaruolo et al., 2019).

Scientific Research Applications

  • Anti-inflammatory and Antioxidant Properties : Licoisoflavanone from Glycyrrhiza glabra L. shows potential as a new scaffold in anti-inflammatory drug research, attributed to its antioxidant and anti-inflammatory activities. This compound modulates the NF-kB/MAPK pathway, suggesting its use in developing treatments for inflammatory conditions (Frattaruolo et al., 2019).

  • Cancer Chemopreventive Potential : Licoisoflavanone may serve as a lead for developing potential cancer chemopreventive agents. Its potent anticancer effects, especially on human nasopharyngeal cancer cells, highlight its potential as a lead drug for developing treatment strategies (Xiao et al., 2021; Liu et al., 2022).

  • Antidiabetic Properties : As a natural compound with PPARα agonist activity, licoisoflavanone may be useful in treating diabetes by lowering blood glucose levels and improving insulin sensitivity (Du et al., 2017).

  • Anti-Helicobacter pylori Activity : Flavonoids from licorice extract, including licoisoflavanone, show inhibitory activity against Helicobacter pylori growth. This suggests their potential as chemopreventive agents for peptic ulcer or gastric cancer in H. pylori-infected individuals (Fukai et al., 2002).

  • Antibacterial Properties : Licoisoflavanone exhibits potent antibacterial activities against oral pathogens like Streptococcus mutans, Streptococcus sobrinus, and Porphyromonas gingivalis, indicating its therapeutic potential for oral infections (Villinski et al., 2014; Gafner et al., 2011).

  • Metabolism and Biosynthesis : Studies have shown that licoisoflavanone undergoes phase II metabolism in rats, and enzymes like CYP81E1 and CYP93C2 are involved in its biosynthesis in plants (Wang et al., 2015; Akashi et al., 1998; Akashi et al., 1999).

Future Directions

The biotransformation of licoisoflavanone and other bioactive phenolic constituents from licorice contributes to expanding the chemical diversity of phenolic compounds . Compounds 1 and 12 exhibited considerable cytotoxic activities against all the cell lines investigated, suggesting they may serve as leads for the development of potential cancer chemopreventive agents .

properties

IUPAC Name

5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-20(2)6-5-12-15(26-20)4-3-11(18(12)23)13-9-25-16-8-10(21)7-14(22)17(16)19(13)24/h3-8,13,21-23H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDPLDZUOFZXIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2O)C3COC4=CC(=CC(=C4C3=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10984564
Record name 5,5',7-Trihydroxy-2',2'-dimethyl-2,3-dihydro-2'H,4H-[3,6'-bi-1-benzopyran]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Licoisoflavanone

CAS RN

66067-26-3
Record name 5,7,5'-Trihydroxy-2',2'-dimethyl-2,3-dihydro-2'H-(3,6')bi(1-benzopyranyl)-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066067263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,5',7-Trihydroxy-2',2'-dimethyl-2,3-dihydro-2'H,4H-[3,6'-bi-1-benzopyran]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
203
Citations
T SAITOH, H NOGUCHI, S SHIBATA - Chemical and Pharmaceutical …, 1978 - jstage.jst.go.jp
… Thus, licoisoflavone B and licoisoflavanone were isolated as acetates in crystalline state. Licoisoflavone B triacetate (VI), mp 181—182“), C26H2209 (MJr 4.78) gave an infrared (IR) …
Number of citations: 83 www.jstage.jst.go.jp
Z Ali, M Hawwal, B Avula, AG Chittiboyina… - Natural Product …, 2022 - Taylor & Francis
In an attempt to find species specific markers, a phenoxychromone (1) and eight isoflavonoids including six isoflavans (2-7) and two isoflavanones (8 and 9) were isolated from the root …
Number of citations: 2 www.tandfonline.com
T Hatano, C Eerdunbayaer, T Kuroda… - … activities and action …, 2017 - books.google.com
The findings from our studies on licorice phenolics are summarized here. The following types of flavonoids, ie, flavones, flavonols, flavanones, chalcones, isoflavones, isoflavanones, …
Number of citations: 9 books.google.com
DS Weinberg, ML Mainer, MD Richardson… - Journal of Agricultural …, 1993 - ACS Publications
Marker compounds are needed to determinedietary compliance in free-living human study populations participating in dietary intervention trials for cancer research. Two isoflavonoid …
Number of citations: 10 pubs.acs.org
T Fukai, B Cai, K Maruno, Y Miyakawa, M Konishi… - Phytochemistry, 1998 - Elsevier
A new prenylated 3-hydroxypyranoflavanone, kanzonol Z, was isolated from cultivated licorice, Glycyrrhiza glabra, and the structure elucidated from spectral evidence. The …
Number of citations: 76 www.sciencedirect.com
H Saito, S Miyoshi, T Murakami… - Natural Product …, 2023 - journals.sagepub.com
Objective Although the discrimination of crude drugs by metabolomics analysis using liquid chromatography–mass spectrometry (LC–MS) has been widely reported, there are few …
Number of citations: 0 journals.sagepub.com
M Yang, Y Jin, Y Li-Ping - Traditional Medicine Research, 2018 - scienceopen.com
Objective: To accumulate data from studies on the compounds identified from Gancao (Radix Glycyrrhizae, GC), and then systematically summarize and classify these compounds …
Number of citations: 10 www.scienceopen.com
T Hatano, Y Shintani, Y Aga, S Shiota… - Chemical and …, 2000 - jstage.jst.go.jp
Two new phenolic compounds, glicophenone (1) and glicoisoflavanone (2), were isolated from commercial licorice, and their structures were elucidated on the basis of spectroscopic …
Number of citations: 195 www.jstage.jst.go.jp
DMX Donnelly, GM Boland - Natural Product Reports, 1995 - pubs.rsc.org
… Glyasperin F (68) is a structural isomer of licoisoflavanone originally isolated by Saitoh and coworker^.^' A novel, structurally interesting isoflavanone that contains a C-geranyl …
Number of citations: 86 pubs.rsc.org
T Hatano, H Kagawa, T Yasuhara… - Chemical and …, 1988 - jstage.jst.go.jp
… This diacetate showed a 1H-NMR spectrum which is analogous to that of licoisoflavanone triacetate (SLIM) except for the presence of the signals of …
Number of citations: 019 www.jstage.jst.go.jp

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